molecular formula C19H29BrN2O B14920085 1'-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4'-bipiperidine

1'-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B14920085
M. Wt: 381.3 g/mol
InChI Key: IVSMHMVOAMMWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a bipiperidine structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method includes the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol . This intermediate is then reacted with 4-methyl-1,4’-bipiperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine undergoes various types of chemical reactions, including:

Scientific Research Applications

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cellular stress responses and its potential as a chemical probe in drug discovery.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. One key target is the eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in protein synthesis. The compound induces the phosphorylation of eIF2-α, leading to the inactivation of this factor and a subsequent reduction in global protein synthesis . This mechanism allows cells to conserve resources and reprogram energy usage under stress conditions.

Comparison with Similar Compounds

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H29BrN2O

Molecular Weight

381.3 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C19H29BrN2O/c1-15-5-11-22(12-6-15)18-7-9-21(10-8-18)14-16-13-17(20)3-4-19(16)23-2/h3-4,13,15,18H,5-12,14H2,1-2H3

InChI Key

IVSMHMVOAMMWET-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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